(4-Hydroxy-2-methylphenyl)acetonitrile
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Overview
Description
(4-Hydroxy-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO It is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Hydroxy-2-methylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction typically requires a dehydrating agent such as phosphorus pentachloride or thionyl chloride .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts and specific reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 4-Hydroxy-2-methylbenzoic acid or 4-hydroxy-2-methylacetophenone.
Reduction: 4-Hydroxy-2-methylphenylamine.
Substitution: 4-Alkoxy-2-methylphenylacetonitrile or 4-acetoxy-2-methylphenylacetonitrile.
Scientific Research Applications
(4-Hydroxy-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in interactions with enzymes and receptors, modulating their function. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)acetonitrile
- (4-Methoxyphenyl)acetonitrile
- (4-Chlorophenyl)acetonitrile
- (4-Fluorophenyl)acetonitrile
Uniqueness
(4-Hydroxy-2-methylphenyl)acetonitrile is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity due to the combined effects of the hydroxy and methyl groups .
Properties
CAS No. |
317319-45-2 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6,11H,4H2,1H3 |
InChI Key |
WTDOOXGOVBKHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC#N |
Origin of Product |
United States |
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